1,2,3,4-Tetrachloro-5,6-dinitrobenzene
Overview
Description
1,2,3,4-Tetrachloro-5,6-dinitrobenzene is an aromatic compound characterized by the presence of four chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the chlorine and nitro substituents, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene can be synthesized through the nitration of 1,2,3,4-tetrachlorobenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines, to replace one or more chlorine atoms or nitro groups.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrazine hydrate.
Cyclization: In the presence of bidentate nucleophiles, the compound can undergo cyclization reactions, forming cyclic products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, often under phase-transfer conditions using toluene-water mixtures and catalysts like Aliquat 336.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Cyclization: Bidentate nucleophiles containing amino or methylamino groups are used for cyclization reactions.
Major Products:
Scientific Research Applications
1,2,3,4-Tetrachloro-5,6-dinitrobenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachloro-5,6-dinitrobenzene involves its high reactivity towards nucleophiles and reducing agents. The electron-withdrawing effects of the chlorine and nitro groups make the compound highly susceptible to nucleophilic attack, leading to substitution or reduction reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their function and activity .
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups.
1,3,5-Trichloro-2,4-dinitrobenzene: Contains one less chlorine atom and different nitro group positions.
Uniqueness: 1,2,3,4-Tetrachloro-5,6-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct reactivity patterns and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications where selective reactivity is required .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5,6-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIPOBQVBXLETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228732 | |
Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781-15-7 | |
Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrachloro-5,6-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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